Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine
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Overview
Description
Scientific Research Applications
Pharmacology: Antiviral and Antimicrobial Applications
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine shows promise in pharmacology, particularly in the development of antiviral and antimicrobial agents. Indole derivatives, which share a similar structural motif, have been found to possess significant antiviral activity against a range of RNA and DNA viruses . This suggests that Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine could be a valuable scaffold for synthesizing new compounds with potential antiviral and antimicrobial properties.
Organic Synthesis: Intermediate for Complex Molecules
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine serves as an intermediate in organic synthesis. It can be used to build complex molecules, especially those with pharmaceutical applications. Its reactivity can be harnessed to create a variety of functional groups, aiding in the synthesis of more complex structures .
Future Directions
Mechanism of Action
Target of Action
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine is a complex compound that may interact with multiple targets. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine may also interact with various biological targets.
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets through a variety of mechanisms, including electrophilic substitution .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine may also affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it may have a broad range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action of Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine may be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is commonly used in the synthesis of similar compounds, is known to be influenced by the reaction conditions .
properties
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-12-7-8-4-5-10(13-2)9(11)6-8/h4-6,12H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQKHUYWHKNITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine |
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